molecular formula C22H24N6O4 B13425827 Palbociclib N-Acetic Acid

Palbociclib N-Acetic Acid

Cat. No.: B13425827
M. Wt: 436.5 g/mol
InChI Key: YIWNPHRTSDVRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palbociclib N-Acetic Acid is a chemically modified analog of Palbociclib, a well-characterized and potent selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . The parent compound, Palbociclib (PD-0332991), functions by specifically inhibiting the kinase activity of CDK4 and CDK6, which play a critical role in the G1 to S phase transition of the cell cycle . By blocking the phosphorylation of the retinoblastoma (Rb) protein, Palbociclib induces G1 phase arrest and suppresses cellular proliferation, particularly in retinoblastoma (Rb)-proficient cancer cells . The "N-Acetic Acid" modification introduces a carboxylic acid functional group to the structure, which is typically intended to enhance the compound's solubility or provide a handle for further chemical conjugation (e.g., for the synthesis of antibody-drug conjugates (ADCs), biotinylated probes, or immobilization on solid supports). This derivative is primarily valuable in foundational research for exploring the pharmacokinetics and metabolism of CDK4/6 inhibitors, as the acetic acid moiety can be a metabolite or a precursor for prodrug strategies . It also serves as a critical intermediate in medicinal chemistry programs aimed at developing novel CDK inhibitors with improved properties. Researchers can utilize this compound in studies focused on signal transduction, cell cycle regulation, and anticancer drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N6O4

Molecular Weight

436.5 g/mol

IUPAC Name

2-[[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]amino]acetic acid

InChI

InChI=1S/C22H24N6O4/c1-12-16-10-25-22(26-17-8-7-14(9-24-17)23-11-18(30)31)27-20(16)28(15-5-3-4-6-15)21(32)19(12)13(2)29/h7-10,15,23H,3-6,11H2,1-2H3,(H,30,31)(H,24,25,26,27)

InChI Key

YIWNPHRTSDVRNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)NCC(=O)O)C4CCCC4)C(=O)C

Origin of Product

United States

Formation and Synthetic Routes of Palbociclib Acetic Acid Adduct

Palbociclib (B1678290) N-Acetic Acid, also referred to as Palbociclib N-Acetyl Analog, is a process-related impurity that can be formed during the synthesis of Palbociclib. synzeal.comsimsonpharma.com Its chemical structure reveals an acetyl group attached to the nitrogen atom of the piperazine (B1678402) ring of the Palbociclib molecule.

The formation of this adduct is often associated with the use of acetic acid as a solvent or reagent in the manufacturing process. daicelpharmastandards.com For instance, acetic acid may be used in quenching steps during the synthesis. thieme-connect.com Under certain reaction conditions, the piperazine nitrogen of Palbociclib can react with acetic acid, leading to the formation of the N-acetylated impurity.

Beyond being an unintended impurity, a stable Palbociclib Acetic Acid adduct has also been intentionally synthesized and characterized. A patent describes the preparation of a crystalline form of this adduct, which exhibits enhanced solubility in water compared to the free base form of Palbociclib. google.com The formation of this stable adduct is typically achieved by reacting Palbociclib with acetic acid in a suitable solvent system. The molar ratio between Palbociclib and acetic acid is a key factor in the formation of a stable adduct, with a ratio between 1:1.5 and 1.5:1 being preferable. google.com

The preparation method can involve dissolving Palbociclib in a solvent mixture and adding acetic acid, followed by a process to induce crystallization, such as cooling or solvent removal. google.com The resulting solid can then be isolated and dried. This process yields a crystalline form of the Palbociclib Acetic Acid adduct, designated as polymorphic Form 1. google.com

Table 1: Chemical and Physical Properties of Palbociclib N-Acetic Acid Adduct

Property Value Source(s)
IUPAC Name 6-Acetyl-2-((5-(4-acetylpiperazin-1-yl)pyridin-2-yl)amino)-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one synzeal.comsimsonpharma.com
CAS Number 1974279-20-3 synzeal.comsimsonpharma.compharmaceresearch.com
Molecular Formula C₂₆H₃₁N₇O₃ pharmaceresearch.com
Molecular Weight 489.6 g/mol pharmaceresearch.com

Table 2: Characterization of Polymorphic Form 1 of Palbociclib Acetic Acid Adduct

Characteristic Description Source
Formation Prepared by reacting Palbociclib with acetic acid, often in a specific molar ratio. google.com
Crystallinity Exists in a crystalline form with distinct X-ray powder diffraction (XRPD) peaks. google.com
Key XRPD Peaks (2θ) 8.7, 10.0, 11.6, 13.4, 19.1 (± 0.2 degrees) google.com
Solubility Shows enhanced solubility in water compared to Palbociclib Form A. google.com

| Hygroscopicity | Described as having advantageous hygroscopicity. | google.com |

Structural Elucidation and Physicochemical Characterization of Palbociclib Acetic Acid Adduct

Crystalline Forms and Polymorphism of Palbociclib (B1678290) Acetic Acid Adduct

The Palbociclib Acetic Acid Adduct has been found to exist in at least two distinct crystalline polymorphic forms, designated as Form 1 and Form 2. google.comgoogle.com Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability. Therefore, the identification and characterization of these forms are crucial for pharmaceutical development.

In a preferred embodiment, the molar ratio of Palbociclib to acetic acid in the adduct is approximately 1:1. google.comgoogle.com

Identification of Specific Crystalline Forms (e.g., Form 1)

Form 1 of the Palbociclib Acetic Acid Adduct is a well-defined polymorphic form. google.comgoogle.com Its identification is based on characteristic peaks in its Powder X-ray Diffraction (PXRD) pattern.

Form 2 is another identified polymorphic form of the Palbociclib Acetic Acid Adduct, distinguished from Form 1 by a different set of PXRD peaks. google.comgoogle.com

Characterization by Powder X-ray Diffraction (PXRD) Patterns

Powder X-ray Diffraction is a fundamental technique for the characterization of crystalline solids. The positions and intensities of the diffraction peaks are unique to a specific crystalline structure. The PXRD patterns for Form 1 and Form 2 of the Palbociclib Acetic Acid Adduct are characterized by the following 2θ values (± 0.2 degrees 2θ), recorded using Cu-Kα radiation. google.comgoogle.com

Table 1: Characteristic PXRD Peaks for Palbociclib Acetic Acid Adduct Form 1 google.comgoogle.com

Peak Position (2θ ± 0.2°)
4.5
7.8
8.7
10.0
11.6
13.4
16.1
17.4
19.1
21.7

Table 2: Characteristic PXRD Peaks for Palbociclib Acetic Acid Adduct Form 2 google.comgoogle.com

Peak Position (2θ ± 0.2°)
4.6
9.2
10.9
13.1
13.8
17.0
19.5
20.0
21.5
23.0

Hygroscopicity Profile of the Acetic Acid Adduct

The Palbociclib Acetic Acid Adduct is described as having an "advantageous hygroscopicity". google.comgoogle.com This suggests that it exhibits favorable moisture sorption properties compared to other salt forms of Palbociclib, such as the dihydrochloride (B599025) which is known to be hygroscopic. google.comgoogle.com An advantageous hygroscopicity profile is critical for the stability and handling of a pharmaceutical solid during manufacturing, packaging, and storage. While the qualitative advantage is noted, detailed quantitative data from dynamic vapor sorption (DVS) analysis, such as moisture sorption-desorption isotherms, are not publicly available in the reviewed literature.

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the molecular structure of the Palbociclib Acetic Acid Adduct. While patent literature mentions the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for characterization, specific spectral data for the N-Acetic Acid adduct is not provided. google.comgoogle.com

Mass spectrometry data is available for Palbociclib itself, which is useful for confirming the parent molecule. In studies analyzing Palbociclib in various matrices, the transition of m/z +447.5 (parent ion) to 380.3 (product ion) is often monitored. However, specific mass spectrometry data for the isolated Palbociclib N-Acetic Acid adduct is not detailed in the available literature.

Further research and publication of detailed spectroscopic data would be beneficial for a more complete public understanding of this compound.

Analytical Methodologies for Detection and Quantification of Palbociclib Acetic Acid Adduct

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the separation and analysis of Palbociclib (B1678290) and its related compounds, including the Palbociclib N-Acetic Acid adduct. These techniques allow for the isolation of the target analyte from a complex mixture, enabling accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analytical workflow for Palbociclib and its impurities. Various HPLC methods have been developed to ensure the purity and quality of the active pharmaceutical ingredient (API).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed HPLC technique for the analysis of Palbociclib and its related substances. In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. This setup allows for the effective separation of Palbociclib and its impurities based on their hydrophobicity.

Several studies have detailed the development and validation of RP-HPLC methods for the determination of Palbociclib and its process-related impurities. These methods are crucial for quality control in pharmaceutical manufacturing. The choice of a C18 column is prevalent due to its versatility and ability to provide good resolution for a wide range of compounds.

Parameter Details References
Stationary Phase C18 Columns (e.g., Inertsil ODS-3V, Zorbax C18) researchgate.net
Separation Principle Hydrophobic interactions between the analytes and the non-polar stationary phase.
Application Quantification of Palbociclib and its impurities in bulk drug and pharmaceutical formulations. oup.com

The composition of the mobile phase is a critical factor in achieving optimal separation in RP-HPLC. For the analysis of Palbociclib and its adducts, the mobile phase typically consists of an aqueous component and an organic modifier.

The aqueous phase often contains buffers like ammonium (B1175870) acetate (B1210297) or acids such as acetic acid or formic acid. nih.govjpionline.org These additives help to control the pH of the mobile phase and improve peak shape by minimizing tailing. The choice of buffer and its concentration can significantly impact the retention time and resolution of the analytes. Acetonitrile and methanol (B129727) are the most commonly used organic modifiers. The gradient or isocratic elution profile of the organic modifier is optimized to achieve the desired separation within a reasonable analysis time.

Mobile Phase Component Purpose Examples of Use References
Aqueous Buffer/Acid pH control, improved peak shapeAmmonium acetate, Acetic acid, Formic acid, Perchloric acid researchgate.netnih.govjpionline.org
Organic Modifier Elution of analytesAcetonitrile, Methanol researchgate.netrjptonline.org

Ultraviolet (UV) detection is a common method for the quantification of Palbociclib and its impurities following HPLC separation. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. Palbociclib exhibits maximum absorbance at specific wavelengths in the UV spectrum.

A Photodiode Array (PDA) detector is often used as it can acquire spectra across a range of wavelengths simultaneously, which is useful for peak purity analysis and method development. Reported detection wavelengths for Palbociclib analysis are varied, with common choices being around 220 nm, 230 nm, and 266 nm. ijpsr.comjournaljpri.com The optimal wavelength is selected based on the absorption characteristics of both Palbociclib and the N-Acetic Acid adduct to ensure sensitive detection of both compounds.

Detection Method Common Wavelengths Rationale References
UV/PDA220 nm, 230 nm, 266 nmWavelengths of maximum absorbance for Palbociclib and related compounds, ensuring high sensitivity. ijpsr.comjournaljpri.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. It is an indispensable tool for the definitive identification and trace-level quantification of drug impurities like the this compound adduct.

In LC-MS/MS, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]+) of the analyte of interest in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte and provides excellent selectivity and sensitivity.

For Palbociclib, the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of 448.4. plos.org Upon fragmentation, it yields characteristic product ions. While specific precursor-to-product ion transitions for the this compound adduct (with a molecular weight of approximately 493.5 g/mol , leading to a [M+H]+ ion at m/z 494.5) are not extensively reported in the literature, they would be determined through infusion experiments and fragmentation studies of the synthesized standard of the adduct. The selection of a stable and intense product ion is crucial for developing a robust and sensitive LC-MS/MS method for its quantification.

Analyte Precursor Ion [M+H]+ (m/z) Potential Product Ions (m/z) Instrumentation References
Palbociclib448.4Fragmentation pattern dependent on collision energyTriple Quadrupole Mass Spectrometer plos.org
This compound~494.5To be determined experimentallyTriple Quadrupole Mass Spectrometer
Ionization Modes (e.g., Positive ESI)

In mass spectrometry-based analysis, the choice of ionization mode is crucial for achieving optimal sensitivity and generating informative data. For the analysis of Palbociclib and its adducts, positive mode electrospray ionization (+ESI) is a commonly employed technique. jpionline.orgresearchgate.net ESI is a soft ionization method that causes minimal fragmentation, making it ideal for analyzing intact molecular species. acdlabs.com

In positive ESI mode, a high voltage is applied to a sample solution, causing it to form a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov For a compound like the this compound adduct, ionization in positive mode typically occurs through protonation, where the analyte molecule (M) accepts a proton to form an [M+H]⁺ ion. nih.govcdri.res.in The presence of basic functional groups, such as the piperazine (B1678402) and pyridine (B92270) nitrogens in the Palbociclib structure, facilitates this protonation, especially in acidic solutions. nih.gov Adduct ions, such as those with sodium ([M+Na]⁺) or potassium ([M+K]⁺), can also be formed, which can aid in the confirmation of the molecular ion. acdlabs.comnih.gov The selection of positive ESI allows for high sensitivity detection when coupled with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). longdom.org

Electrochemical Sensor Applications for Related Compounds

Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic methods for the detection of pharmaceutical compounds like Palbociclib. nih.govacs.org While specific applications for the this compound adduct are not detailed in the literature, the principles and materials used for Palbociclib detection are highly relevant.

Researchers have developed novel electrochemical sensors using modified glassy carbon electrodes (GCE) to enhance performance. nih.govresearchgate.net One such sensor utilizes a Co₃O₄/C heterostructure, which provides a large surface area and catalytic properties that facilitate the electrochemical analysis of Palbociclib. nih.govnih.gov This nanosensor demonstrated high sensitivity and selectivity, enabling the rapid analysis of the drug in both pharmaceutical formulations and biological fluids. nih.govacs.org

Another approach involves the use of molecularly imprinted polymers (MIPs). A sensitive and selective electrochemical sensor for Palbociclib was developed based on an MIP, which creates specific recognition sites for the target molecule, thereby improving the selectivity of the measurement. researchgate.netresearcher.life Techniques such as differential pulse voltammetry (DPV) are often employed with these sensors to achieve low detection limits. researchgate.net The development of these advanced sensor materials highlights a promising avenue for the direct and efficient quantification of Palbociclib and its related compounds. acs.org

Method Validation Parameters for Adduct Analysis

The validation of any analytical method is essential to ensure its reliability for its intended purpose. For the analysis of the Palbociclib Acetic Acid adduct, validation would be performed according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). chemrxiv.orgnih.govjisciences.com The following parameters are critical for validating an assay for this adduct.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chemrxiv.org For a stability-indicating method, this involves demonstrating that the analytical signal is free from interference from these other components. chemrxiv.org In the context of the Palbociclib Acetic Acid adduct, selectivity would be confirmed by analyzing blank samples and spiked samples to ensure no interfering peaks are observed at the retention time of the adduct. mdpi.com Methods are developed to effectively separate the main compound from its known organic impurities, ensuring a high peak purity index. chemrxiv.org

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. For methods analyzing Palbociclib and related compounds, excellent linearity is consistently reported, with correlation coefficients (r or r²) greater than 0.99. researchgate.netresearchgate.net

Concentration RangeCorrelation Coefficient (r²)Source
0.3–250 ng/mL≥ 0.998 researchgate.net
5–1000 µg/mLNot specified, but obeys law researchgate.net
0-20 μg/ml0.999 jpionline.org
4.08-20.40 µg/mL> 0.99 researchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These parameters indicate the sensitivity of the analytical method. jisciences.com

ParameterValue (µg/mL)Source
LOD0.01 jpionline.org
LOQ0.1 jpionline.org
LOD1.6378 researchgate.net
LOQ4.951 researchgate.net

Accuracy represents the closeness of the test results obtained by the method to the true value, often expressed as a percentage of recovery or bias. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%).

Precision is evaluated at two levels:

Intraday Precision (Repeatability): Assessed by analyzing samples on the same day under the same operating conditions.

Interday Precision (Intermediate Precision): Assessed by analyzing samples on different days.

For bioanalytical methods, acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LOQ), with precision (CV%) not exceeding 15% (20% at the LOQ). mdpi.comnih.gov

ParameterAccuracy Range (% Bias or % Nominal)Precision (% RSD or CV)Source
Intraday90.9% to 114.4%≤ 9.1% nih.gov
Interday97.4% to 108.3%≤ 7.8% nih.gov
Within-run94.7% to 107%1.2% to 8.2% nih.gov
Between-run95% to 106%≤ 10.6% mdpi.com

Robustness and Ruggedness

The reliability of an analytical method under varied conditions is paramount for consistent quality control in pharmaceutical manufacturing. Robustness and ruggedness are key validation parameters that assess a method's capacity to remain unaffected by small, deliberate variations in procedural parameters and its reproducibility under different environmental or operational conditions, respectively.

For the detection and quantification of Palbociclib and its related impurities, including the this compound adduct, reversed-phase high-performance liquid chromatography (RP-HPLC) methods are commonly developed and validated. researchgate.netoup.com The robustness of these methods is tested by intentionally altering critical parameters to simulate the variations that can occur during routine analysis. The primary goal is to ensure that the method remains specific, accurate, and precise.

Typical parameters evaluated during robustness testing for Palbociclib impurity analysis include:

Flow Rate of the Mobile Phase: Altering the flow rate (e.g., ±0.2 mL/min) helps determine the method's tolerance to minor fluctuations in the HPLC pump's performance.

Mobile Phase Composition: The percentage of organic solvent (like acetonitrile) in the mobile phase is varied (e.g., ±2%) to assess the impact on the separation of Palbociclib from its impurities.

Column Temperature: The temperature of the chromatographic column is adjusted (e.g., ±5°C) to check for any significant changes in retention times or peak shapes.

Detection Wavelength: Minor changes in the detection wavelength (e.g., ±2 nm) are made to verify that the quantification remains accurate.

The results of these variations are typically evaluated based on the relative standard deviation (%RSD) of the measurements, with an acceptance criterion often set at less than 2.0%. researchgate.net Methods that meet these criteria are considered robust and suitable for routine quality control testing. researchgate.netresearchgate.net

Table 1: Parameters for Robustness Testing of an RP-HPLC Method for Palbociclib
ParameterVariationAcceptance Criterion (%RSD)
Flow Rate± 0.2 mL/min< 2.0%
Organic Phase Composition± 2%< 2.0%
Column Temperature± 5°C< 2.0%

Assessment of Purity and Impurity Profiling in Palbociclib Manufacturing

Ensuring the purity of an active pharmaceutical ingredient (API) like Palbociclib is a critical aspect of drug manufacturing. Impurity profiling involves the identification and quantification of all potential impurities, which can include process-related compounds, synthetic intermediates, and degradation products that may arise during synthesis, formulation, or storage. synthinkchemicals.com The presence of impurities can affect the safety and efficacy of the final drug product. daicelpharmastandards.com

This compound is a known process-related impurity. synthinkchemicals.comelitesynthlaboratories.com Solvents such as acetic acid, if used during the synthesis process, can potentially react with the Palbociclib molecule or its intermediates to form this adduct. daicelpharmastandards.com Therefore, comprehensive impurity profiling is essential to detect and control such substances. synthinkchemicals.com The development of selective analytical methods is crucial for accurately determining the levels of any impurities in the drug substance. oup.com

Stress Degradation Studies and Degradation Products Analysis

Forced degradation, or stress testing, is a vital component of drug development and validation. These studies are designed to identify the likely degradation products that may form under various environmental stresses, thus establishing the intrinsic stability of the drug molecule. jpionline.org As per International Council for Harmonisation (ICH) guidelines, stress studies are conducted on the API to develop stability-indicating analytical methods. researchgate.net

For Palbociclib, stress studies have been performed under several conditions, including hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress. jpionline.orgijpronline.com These studies reveal the degradation pathways and help in the characterization of potential degradation products. jpionline.org Research has shown that Palbociclib is susceptible to degradation under oxidative and alkaline conditions, while it remains relatively stable under acidic, photolytic, and thermal conditions. researchgate.netijpronline.com For instance, one study observed significant degradation (23.82%) under oxidative conditions. researchgate.net The ability of an analytical method to separate the main drug peak from the peaks of these degradation products demonstrates its specificity and stability-indicating nature. researchgate.net

Table 2: Summary of Forced Degradation Studies on Palbociclib
Stress ConditionReagent/ConditionObserved Degradation (%)
Acid Hydrolysis0.1N HCl5.67%
Alkaline Hydrolysis0.1N NaOH13.97%
Oxidative Degradation30% H₂O₂23.82%
Thermal Degradation105°CNo significant degradation
Photolytic DegradationUV LightNo significant degradation

Data compiled from multiple sources. researchgate.netijpronline.com

Control Strategies for Acetic Acid-Related Impurities

A primary strategy involves stringent control over the raw materials used in the synthesis of Palbociclib. daicelpharmastandards.com If acetic acid is used as a solvent or reagent, its quality and the amount used must be carefully controlled. Furthermore, other solvents and starting materials should be tested for the presence of acetic acid as a contaminant.

Process optimization is another key element. The manufacturing process, particularly the purification steps, must be designed to effectively remove any acetic acid-related impurities. longdom.org This can involve crystallization techniques or chromatographic purification.

Finally, a validated, stability-indicating analytical method is essential for routine quality control. journaljpri.com This method must be capable of accurately quantifying the levels of this compound and other impurities in the final API, ensuring that they remain below the established and qualified safety thresholds. synthinkchemicals.com

Preclinical and in Vitro Biological Relevance of Palbociclib Acetic Acid Adduct

Assessment as a Potential Metabolite or Degradant

The emergence of Palbociclib (B1678290) N-Acetic Acid prompts an evaluation of its origin, specifically whether it arises from the metabolic processes of palbociclib within the body or as a degradation product. Understanding the metabolic fate of palbociclib is crucial in this assessment.

Hepatic Metabolism Pathways of Palbociclib

Palbociclib undergoes extensive metabolism, primarily in the liver. The main metabolic pathways involved are oxidation and sulfonation, with acylation and glucuronidation also playing a role. fda.gov In vivo studies have identified a number of metabolites, with the parent drug, palbociclib, being the main circulating component in plasma. A study investigating the metabolism of palbociclib in rats identified 14 metabolites, indicating that the drug is metabolized through hydroxylation, oxidation, sulphation, N-dealkylation, acetylation, and carbonylation pathways. nih.gov

Enzymes Involved in Palbociclib Metabolism

The primary enzymes responsible for the metabolism of palbociclib are Cytochrome P450 3A (CYP3A) and Sulfotransferase 2A1 (SULT2A1). fda.gov In vitro studies using human liver microsomes, S9 fractions, and hepatocytes have confirmed the significant role of CYP3A and SULT2A1 in the biotransformation of palbociclib. fda.gov

Distinction from Major Metabolites

While palbociclib is extensively metabolized, its major circulating metabolites are glucuronide conjugates. In excreta, a sulfamic acid conjugate is the most prominent metabolite. An "acetyl derivative of palbociclib (M12)" has been identified as a minor metabolite, accounting for less than 10% of circulating radioactivity in human mass balance studies. fda.gov The chemical entity "Palbociclib N-Acetic Acid," identified by the IUPAC name 6-Acetyl-2-((5-(4-acetylpiperazin-1-yl)pyridin-2-yl)amino)-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, represents an N-acetylated form of palbociclib. While acetylation is a known metabolic pathway for palbociclib, the direct correspondence of "this compound" to the designated M12 metabolite has not been definitively established in the reviewed literature.

In Vitro Pharmacological Activity

CDK4/6 Kinase Inhibitory Potency

There is no publicly available scientific literature or documented evidence from the comprehensive searches conducted that has tested the CDK4/6 kinase inhibitory potency of the this compound adduct.

Cell Proliferation Inhibition in Preclinical Models

Similarly, no studies have been found that specifically investigate the effect of the this compound adduct on cell proliferation in preclinical models. Therefore, its potential to inhibit the growth of cancer cell lines remains undocumented in the scientific literature.

Influence of Adduct Formation on Parent Drug Disposition (Theoretical)

Following a comprehensive review of publicly available scientific literature, there is no direct preclinical or in vitro data detailing the specific biological relevance of the this compound adduct. The existing research primarily focuses on the parent compound, palbociclib. Patent documents describe the formation of a palbociclib acetic acid adduct, emphasizing its improved physicochemical properties such as enhanced solubility and stability compared to the free base. However, studies investigating the biological consequences of this adduct formation, particularly its influence on the disposition of the parent drug, are not available in the public domain.

Therefore, the following sections are based on theoretical considerations derived from the known properties of palbociclib and general principles of pharmacology. It is crucial to note that these are hypothetical impacts and have not been experimentally verified for the this compound adduct.

Potential Impact on Absorption

The formation of a this compound adduct could theoretically influence the absorption of the parent drug, palbociclib, primarily through its effect on solubility. Palbociclib itself is a weak base with pH-dependent solubility, which is a critical factor in its oral absorption.

The improved aqueous solubility of the acetic acid adduct, as suggested in patent literature, could potentially lead to a more rapid and complete dissolution of the drug substance in the gastrointestinal tract. This enhanced dissolution could, in turn, increase the concentration of palbociclib available for absorption across the intestinal membrane. However, the in vivo relevance of this is complex and would depend on the rate at which the adduct dissociates back to the free base form of palbociclib at the physiological pH of the small intestine, where the majority of drug absorption occurs.

Potential Impact on Transporter Interactions (e.g., P-gp, BCRP, OCT1)

The interaction of drugs with membrane transporters is a key determinant of their absorption, distribution, and elimination. Palbociclib has been identified as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump substrates out of cells, which can limit the oral bioavailability and tissue penetration of drugs. Palbociclib is also a potential inhibitor of Organic Cation Transporter 1 (OCT1) in vitro.

There is no available data on whether the this compound adduct itself interacts with these transporters. The theoretical impact of adduct formation on transporter interactions would depend on whether the adduct remains intact at the site of the transporters or if it fully dissociates to the parent palbociclib.

Future Research Trajectories for Palbociclib N Acetic Acid Adduct

Comprehensive Adductomics and Metabolomics Profiling

The development of resistance to Palbociclib (B1678290) is a significant clinical challenge, and emerging evidence suggests that metabolic reprogramming plays a crucial role in this process. mdpi.com Studies using liquid chromatography-mass spectrometry (LC-MS) based metabolomics have identified significant alterations in various metabolic pathways in Palbociclib-resistant cancer cells, including disruptions in amino acid synthesis, glutathione (B108866) metabolism, and purine (B94841) metabolism. nih.govresearchgate.net These metabolic shifts highlight the capacity of cancer cells to adapt to the therapeutic pressure exerted by CDK4/6 inhibition. researchgate.net

Future research should employ comprehensive adductomics and metabolomics strategies to specifically investigate the role of Palbociclib N-Acetic Acid. A key objective would be to determine if this adduct is formed endogenously within cells as a metabolite of Palbociclib and whether its formation correlates with the development of drug resistance. Advanced multi-omics analyses could elucidate whether the presence of the N-Acetic Acid adduct is associated with the specific metabolic signatures observed in resistant cell lines. researchgate.net Such studies could reveal if the formation of this adduct is a passive byproduct of cellular metabolism or an active mechanism of drug inactivation and resistance, providing potential new biomarkers for monitoring therapeutic response. nih.gov

Advanced Characterization of Crystalline Forms and Solid-State Stability

The this compound adduct is known to exist in stable, crystalline forms. google.comgoogle.com Patent literature has described at least two distinct polymorphic forms of the adduct, each characterized by specific X-ray powder diffraction (XRPD) peaks. google.comgoogle.com The formation of such adducts can significantly alter the physicochemical properties of the active pharmaceutical ingredient (API), including solubility, stability, and hygroscopicity. google.com Research into co-amorphous systems of Palbociclib with other organic acids has demonstrated that such pairings can substantially improve the dissolution rate and physical stability compared to the crystalline API. rsc.orgresearchgate.net

Future investigations should focus on the advanced solid-state characterization of this compound. This includes single-crystal X-ray diffraction to definitively solve its three-dimensional structure, providing insights into the molecular interactions stabilizing the crystal lattice. researchgate.net Comprehensive stability studies under various stress conditions (e.g., heat, humidity, light) are necessary to understand its degradation pathways and long-term stability. rsc.org A thorough comparison of the adduct's properties—such as solubility profiles and dissolution kinetics—with Palbociclib free base and other salt or cocrystal forms would provide a clearer picture of its potential advantages or disadvantages in a pharmaceutical formulation. nih.gov

Table 1: Characteristic X-ray Powder Diffraction (XRPD) Peaks for Polymorphic Forms of Palbociclib Acetic Acid Adduct (degrees 2θ ±0.2)
Polymorphic Form 1 google.comgoogle.comgoogle.comPolymorphic Form 2 google.comgoogle.comgoogle.com
8.79.2
10.010.9
11.613.1
13.413.8
19.123.0
Additional Peaks: 4.5, 7.8, 16.1, 17.4, 21.7Additional Peaks: 4.6, 17.0, 19.5, 20.0, 21.5

Structure-Activity Relationship (SAR) Studies of N-Acetic Acid Derivatives (Hypothetical)

While this compound is currently viewed as an impurity, its structure presents a template for hypothetical structure-activity relationship (SAR) studies. The core principle of SAR is to systematically modify a molecule's structure to understand how these changes affect its biological activity. Research has been conducted on synthesizing novel Palbociclib derivatives to explore new therapeutic possibilities, indicating that the core structure is amenable to modification. nih.gov

A hypothetical research program could be designed to explore derivatives of the N-Acetic Acid adduct. This would involve synthesizing a series of analogues where the N-acetic acid moiety on the piperazine (B1678402) ring is altered. For instance, the alkyl chain length could be varied (e.g., propionic, butyric acid) or functional groups could be introduced to the acid terminus. These novel compounds would then be evaluated for their inhibitory activity against CDK4 and CDK6. Such studies would clarify whether the addition of an acidic group at this position universally abrogates activity or if specific modifications could yield compounds with retained, altered, or even novel pharmacological profiles. This exploration, while speculative, could provide valuable insights into the pharmacophore of CDK4/6 inhibitors.

Development of Targeted Analytical Methods for Routine Quality Control and Research

The presence of this compound as a process-related impurity necessitates robust analytical methods for its detection and quantification to ensure the quality and consistency of the final drug product. synzeal.comsynthinkchemicals.com Numerous high-performance liquid chromatography (HPLC) and LC-MS/MS methods have been developed for the analysis of Palbociclib and its related substances. researchgate.netresearchgate.net These stability-indicating methods are designed to separate the main component from impurities and degradation products. chemrxiv.org

Future work should focus on the development and validation of analytical methods specifically targeted for this compound. This involves optimizing chromatographic conditions for baseline separation and establishing rigorous validation parameters, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ), in accordance with ICH guidelines. researchgate.net Developing rapid and cost-effective ultra-high-performance liquid chromatography (UHPLC) methods would be particularly beneficial for routine quality control in a manufacturing setting. nih.gov Furthermore, creating sensitive bioanalytical methods for quantifying the adduct in biological matrices (e.g., plasma, cell lysates) would be essential to support the metabolomics and resistance mechanism studies proposed in other sections. mdpi.com

Theoretical Impact on Palbociclib Resistance Mechanisms (Hypothetical)

The mechanisms of acquired resistance to Palbociclib are complex and multifactorial, involving activation of bypass signaling pathways, alterations in cell cycle machinery, and metabolic reprogramming. nih.govnih.gov The formation of the this compound adduct represents a covalent modification of the parent drug, which could theoretically contribute to drug resistance through several hypothetical mechanisms.

One hypothesis is that the addition of the bulky and negatively charged N-acetic acid group could sterically or electrostatically interfere with the binding of the drug to the ATP-binding pocket of CDK4/6, thereby reducing its inhibitory potency. A second possibility is that the altered chemical structure of the adduct affects its cellular pharmacology. For example, the increased polarity could lead to reduced cell membrane permeability or make the molecule a substrate for specific efflux pumps, such as ATP-binding cassette (ABC) transporters, which have been implicated in Palbociclib resistance. mdpi.com A third theory is that the formation of the adduct represents a metabolic detoxification pathway, effectively sequestering the active drug into an inactive form and lowering its intracellular concentration below the therapeutic threshold. Investigating these hypotheses through cellular and biochemical assays could provide novel insights into the landscape of Palbociclib resistance.

Q & A

Q. What is the molecular mechanism of Palbociclib N-Acetic Acid in CDK4/6 inhibition, and how does this inform preclinical experimental design?

this compound selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), disrupting the phosphorylation of retinoblastoma (Rb) protein and arresting the cell cycle at the G1 phase. Preclinical studies should prioritize in vitro models (e.g., HR+/HER2- breast cancer cell lines) to assess Rb phosphorylation status via Western blot and cell cycle arrest via flow cytometry . For in vivo validation, xenograft models with estrogen receptor-positive (ER+) tumors are recommended, using endpoints like tumor volume regression and Ki-67 reduction .

Q. What clinical trial designs have been used to evaluate this compound in combination therapies?

Phase III trials such as PALOMA-3 employed a double-blind, placebo-controlled design to compare Palbociclib + Fulvestrant vs. placebo + Fulvestrant in metastatic breast cancer (MBC). Key methodological considerations include:

  • Stratification by menopausal status and prior endocrine therapy response.
  • Primary endpoint: Progression-free survival (PFS) assessed via RECIST criteria.
  • Subgroup analyses for Asian and Japanese populations to evaluate pharmacokinetic (PK) variability and neutropenia risk factors .

Q. What biomarkers are currently used to predict response to this compound?

While no validated predictive biomarkers exist, exploratory analyses focus on:

  • Rb protein expression : Loss of Rb correlates with resistance .
  • PIK3CA mutations : Linked to reduced efficacy in combination therapies (e.g., with PI3K inhibitors) .
  • Circulating tumor DNA (ctDNA) : Monitoring ESR1 mutations post-CDK4/6 inhibitor failure .

Advanced Research Questions

Q. How can researchers address contradictions in efficacy data between preclinical models and clinical outcomes?

Discrepancies often arise due to tumor heterogeneity and microenvironment differences. Mitigation strategies include:

  • Patient-derived xenografts (PDX) : Recapitulate tumor-stroma interactions better than cell-line models.
  • Single-cell RNA sequencing : Identify subpopulations resistant to CDK4/6 inhibition .
  • Pharmacodynamic biomarkers : Serial biopsies to assess Rb phosphorylation and Ki-67 changes during treatment .

Q. What methodologies optimize the assessment of this compound’s pharmacokinetic variability in diverse populations?

PK variability is influenced by body weight and CYP3A4 polymorphisms. Recommended approaches:

  • Population PK modeling : Incorporate covariates like body surface area and hepatic function.
  • Therapeutic drug monitoring (TDM) : Adjust dosing in underweight patients (<50 kg) or those on CYP3A4 inhibitors .

Q. How can combination therapies with this compound overcome acquired resistance?

Resistance mechanisms include CCNE1 amplification and CDKN2A loss. Emerging strategies:

  • PI3K inhibitors : Inavolisib + Palbociclib + Fulvestrant reduced PFS risk by 57% in the INAVO120 trial .
  • PROTAC degraders : ARV-471 (an ER degrader) combined with Palbociclib showed enhanced efficacy in Phase Ib trials .

Methodological and Analytical Considerations

Q. What statistical frameworks are critical for analyzing subgroup data in Palbociclib trials?

  • Cox proportional hazards models : Adjust for covariates like prior therapy lines and metastatic sites.
  • Interaction tests : Evaluate treatment effects across subgroups (e.g., premenopausal vs. postmenopausal) .
  • Bayesian hierarchical models : Address small sample sizes in rare subgroups (e.g., male patients with HR+/HER2- MBC) .

Q. How should researchers reconcile real-world evidence (RWE) with randomized controlled trial (RCT) data?

RWE studies (e.g., NCT03280303) highlight disparities in outcomes due to comorbidities and adherence. Best practices:

  • Propensity score matching : Balance baseline characteristics between RCT and RWE cohorts.
  • Sensitivity analyses : Exclude patients with poor adherence or dose reductions .

Key Challenges and Future Directions

  • Predictive Biomarker Discovery : Multi-omics approaches (e.g., proteomics + transcriptomics) are needed to identify resistance drivers .
  • Dosing Optimization : Phase III trials (e.g., AMEERA-5) are evaluating lower Palbociclib doses (75 mg vs. 100 mg) to reduce neutropenia risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.